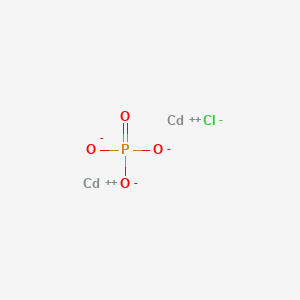
Pentacadmium chloridetriphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacadmium chloridetriphosphate is a chemical compound that combines cadmium, chlorine, and phosphate ions. Cadmium is a transition metal known for its toxicity and various industrial applications. Chloride and phosphate ions are commonly found in many chemical compounds and play significant roles in various chemical reactions and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentacadmium chloridetriphosphate can be synthesized through various methods, including the reaction of cadmium chloride with phosphoric acid or sodium phosphate under controlled conditions. One common method involves dissolving cadmium chloride in water and then adding phosphoric acid or sodium phosphate solution to precipitate cadmium chloride phosphate. The reaction conditions, such as temperature and pH, can significantly affect the yield and purity of the product .
Industrial Production Methods
Industrial production of cadmium chloride phosphate typically involves large-scale chemical reactions in controlled environments. The process may include steps such as mixing cadmium chloride with phosphate sources, controlling the reaction temperature and pH, and purifying the final product through filtration and drying. The use of advanced equipment and techniques ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pentacadmium chloridetriphosphate undergoes various chemical reactions, including:
Oxidation: Cadmium can be oxidized to form cadmium oxide.
Reduction: Cadmium ions can be reduced to metallic cadmium.
Substitution: Chloride ions can be substituted with other anions in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with cadmium chloride phosphate include acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as hydrogen peroxide). The reaction conditions, such as temperature, concentration, and pH, play crucial roles in determining the reaction pathways and products .
Major Products Formed
The major products formed from reactions involving cadmium chloride phosphate include cadmium oxide, cadmium hydroxide, and various cadmium salts, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Pentacadmium chloridetriphosphate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other cadmium compounds and as a reagent in various chemical reactions.
Biology: Studied for its effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent in certain treatments.
Industry: Utilized in the production of pigments, coatings, and other industrial materials
Mécanisme D'action
The mechanism of action of cadmium chloride phosphate involves its interaction with cellular components and biochemical pathways. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, leading to oxidative stress and cellular damage. The compound can also interfere with signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and induce epigenetic changes, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cadmium chloride phosphate include:
Cadmium chloride: A compound with similar chemical properties but without the phosphate group.
Cadmium phosphate: A compound that contains cadmium and phosphate but lacks chloride ions.
Zinc chloride phosphate: A compound with similar structural characteristics but containing zinc instead of cadmium
Uniqueness
Pentacadmium chloridetriphosphate is unique due to its combination of cadmium, chloride, and phosphate ions, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
12185-64-7 |
|---|---|
Formule moléculaire |
Cd5Cl5O50P15-20 |
Poids moléculaire |
2003.896415 |
Nom IUPAC |
cadmium(2+);chloride;phosphate |
InChI |
InChI=1S/2Cd.ClH.H3O4P/c;;;1-5(2,3)4/h;;1H;(H3,1,2,3,4)/q2*+2;;/p-4 |
Clé InChI |
VGEXYTFIPOXGDH-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])[O-].[Cl-].[Cd+2].[Cd+2] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Cl-].[Cd+2].[Cd+2] |
Key on ui other cas no. |
12185-64-7 12157-51-6 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















